molecular formula C29H23FN2O5S B11616237 4-[[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methylphenyl)amino]methyl]-2-methoxyphenyl 2-fluorobenzoate CAS No. 442572-00-1

4-[[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methylphenyl)amino]methyl]-2-methoxyphenyl 2-fluorobenzoate

Cat. No.: B11616237
CAS No.: 442572-00-1
M. Wt: 530.6 g/mol
InChI Key: ZYGUWFKOLWDVAI-UHFFFAOYSA-N
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Description

4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL 2-FLUOROBENZOATE: is a complex organic compound that features a benzisothiazole ring, a methylaniline group, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL 2-FLUOROBENZOATE typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Attachment of the Methylaniline Group: This step involves the nucleophilic substitution of the benzisothiazole ring with a methylaniline derivative.

    Esterification with 2-Fluorobenzoic Acid: The final step is the esterification of the intermediate compound with 2-fluorobenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzisothiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or methoxylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Materials Science: Used in the synthesis of polymers and advanced materials.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for imaging.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The fluorobenzoate ester may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with similar aromatic ring structures.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and rings makes it more complex than simpler aniline derivatives.

    Functional Versatility: The combination of benzisothiazole, methylaniline, and fluorobenzoate groups provides unique chemical and biological properties.

Properties

CAS No.

442572-00-1

Molecular Formula

C29H23FN2O5S

Molecular Weight

530.6 g/mol

IUPAC Name

[4-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]-2-methoxyphenyl] 2-fluorobenzoate

InChI

InChI=1S/C29H23FN2O5S/c1-19-11-14-21(15-12-19)32(28-23-8-4-6-10-27(23)38(34,35)31-28)18-20-13-16-25(26(17-20)36-2)37-29(33)22-7-3-5-9-24(22)30/h3-17H,18H2,1-2H3

InChI Key

ZYGUWFKOLWDVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3F)OC)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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